molecular formula C20H19N3O3S B7020510 N-[3-(oxolan-2-ylmethoxy)phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide

N-[3-(oxolan-2-ylmethoxy)phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide

Cat. No.: B7020510
M. Wt: 381.4 g/mol
InChI Key: KOCSPLKKAZNITO-UHFFFAOYSA-N
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Description

N-[3-(oxolan-2-ylmethoxy)phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide is a complex organic compound that features a thiazole ring, a pyridine ring, and an oxolane moiety

Properties

IUPAC Name

N-[3-(oxolan-2-ylmethoxy)phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c24-19(18-12-22-20(27-18)14-6-8-21-9-7-14)23-15-3-1-4-16(11-15)26-13-17-5-2-10-25-17/h1,3-4,6-9,11-12,17H,2,5,10,13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCSPLKKAZNITO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=CC=CC(=C2)NC(=O)C3=CN=C(S3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(oxolan-2-ylmethoxy)phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the oxolane moiety, which is then attached to a phenyl ring through a methoxy linkage. The phenyl ring is further functionalized with a pyridine ring and a thiazole ring. The final step involves the formation of the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(oxolan-2-ylmethoxy)phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

N-[3-(oxolan-2-ylmethoxy)phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[3-(oxolan-2-ylmethoxy)phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives, pyridine-containing molecules, and oxolane-functionalized compounds. Examples include:

  • Thiazole-4-carboxamide
  • Pyridine-2-carboxamide
  • Oxolane-2-carboxamide

Uniqueness

N-[3-(oxolan-2-ylmethoxy)phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide is unique due to its combination of structural features, which confer specific chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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